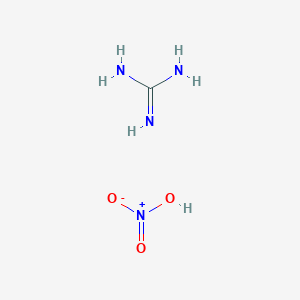
5-氨基-1H-吡唑-3-羧酸乙酯
描述
Ethyl 5-amino-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
科学研究应用
Ethyl 5-amino-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
作用机制
Target of Action
Ethyl 5-amino-1H-pyrazole-3-carboxylate is a synthetic compound that has been used in the preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids . These acids are highly potent agonists of GPR109b , a receptor that plays a significant role in lipid metabolism and inflammation .
Mode of Action
It is known that the compound interacts with its target, gpr109b, to produce a biological response . The specific nature of this interaction and the resulting changes at the molecular level are areas of ongoing research.
Biochemical Pathways
The biochemical pathways affected by ethyl 5-amino-1H-pyrazole-3-carboxylate are likely related to its role as a precursor in the synthesis of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids . These acids, as agonists of GPR109b, can influence lipid metabolism and inflammatory responses . The downstream effects of these pathways could have significant implications for diseases such as atherosclerosis and other inflammatory conditions.
Pharmacokinetics
Its boiling point is predicted to be 3919±220 °C , and it has a density of 1.318 . These properties could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of ethyl 5-amino-1H-pyrazole-3-carboxylate’s action are likely to be linked to its role in the synthesis of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids . As these acids are potent agonists of GPR109b , they could potentially influence cellular processes related to lipid metabolism and inflammation.
Action Environment
The action, efficacy, and stability of ethyl 5-amino-1H-pyrazole-3-carboxylate could be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C, and it should be protected from light . These conditions could potentially affect the compound’s stability and efficacy.
生化分析
Biochemical Properties
It is known that pyrazoles, the class of compounds to which it belongs, are versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Cellular Effects
It is known that pyrazoles can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrazoles can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that pyrazoles can have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrazoles can interact with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrazoles can interact with transporters or binding proteins and can have effects on its localization or accumulation .
Subcellular Localization
It is known that pyrazoles can have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 5-amino-1H-pyrazole-3-carboxylate can be synthesized starting from 5-nitro-1H-pyrazole-3-carboxylate. The nitro group is reduced using reagents such as tin(II) chloride or palladium on carbon to yield the amino derivative . Another method involves the condensation of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of ethyl 5-amino-1H-pyrazole-3-carboxylate typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
化学反应分析
Types of Reactions
Ethyl 5-amino-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon or tin(II) chloride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
相似化合物的比较
Ethyl 5-amino-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-aminopyrazole-4-carboxylate: Similar structure but different substitution pattern.
5-Amino-1H-pyrazole-3-carboxylic acid: Lacks the ethyl ester group.
3,5-Diaminopyrazole: Contains two amino groups instead of one.
The uniqueness of ethyl 5-amino-1H-pyrazole-3-carboxylate lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
ethyl 3-amino-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQKGGOPHDHAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401913 | |
| Record name | ethyl 5-amino-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105434-90-0 | |
| Record name | ethyl 5-amino-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using ethyl 5-amino-1H-pyrazole-3-carboxylate in the synthesis of 3-bromopyrazol[1,5-alpha]pyrimidine-2-formic acid?
A1: The research paper [] highlights that ethyl 5-amino-1H-pyrazole-3-carboxylate serves as a crucial starting material for a novel synthesis route to 3-bromopyrazol[1,5-alpha]pyrimidine-2-formic acid. This specific route is presented as advantageous due to its simplicity, cost-effectiveness, readily available materials, and scalability for large-scale production. The use of ethyl 5-amino-1H-pyrazole-3-carboxylate allows for a more streamlined synthesis compared to previous methods, which reportedly suffered from drawbacks such as expensive or hard-to-obtain starting materials, low yields, and complex procedures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)
![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)

![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)
![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)
![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)





![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)
